1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-
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Overview
Description
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[55]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with a pyridine ring and diazaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach is the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspiro moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE exerts its effects involves interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but with different heteroatoms.
3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane: Another spirocyclic compound with a different substitution pattern.
Uniqueness: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to its specific combination of a pyridine ring and diazaspiro moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds .
Properties
CAS No. |
646056-75-9 |
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Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-methyl-8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-7-15(17)8-5-11-18(13-15)14-6-4-9-16-12-14/h4,6,9,12H,2-3,5,7-8,10-11,13H2,1H3 |
InChI Key |
KBESLBWBCFZSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12CCCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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